2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride
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Overview
Description
2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride is a complex organic compound with a molecular weight of 341.28 g/mol . This compound is characterized by its indolizine core, which is a significant heterocyclic system in natural products and drugs . The presence of the piperidine and indolizine moieties in its structure suggests potential biological activity and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of indolizine derivatives with piperidine derivatives under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the indolizine core, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The indolizine core is known to interact with various biological targets, potentially affecting cellular processes . The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride include other indolizine derivatives and piperidine-containing compounds . Examples include:
Indolizine derivatives: Compounds with similar indolizine cores but different substituents, such as methyl 1-hydroxyindole-3-carboxylate.
Piperidine-containing compounds: Compounds with piperidine moieties, such as 3-methylpiperidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of the indolizine and piperidine moieties, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H22Cl2N4 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[[methyl(piperidin-3-yl)amino]methyl]indolizine-1-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C16H20N4.2ClH/c1-19(14-5-4-7-18-10-14)11-13-12-20-8-3-2-6-16(20)15(13)9-17;;/h2-3,6,8,12,14,18H,4-5,7,10-11H2,1H3;2*1H |
InChI Key |
GZOZKKCUYQYIJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN2C=CC=CC2=C1C#N)C3CCCNC3.Cl.Cl |
Origin of Product |
United States |
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